

Technical Guide: Synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole

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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)-1H-pyrazole

CAS No.: 14884-02-7

Cat. No.: B3104572

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Executive Summary

The moiety **4-(2-methoxyethoxy)-1H-pyrazole** represents a critical bioisostere in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., targeting ALK, ROS1, or JAK pathways). The introduction of the 4-alkoxy group on the pyrazole ring serves two primary functions: it enhances aqueous solubility via the ether oxygen hydrogen-bond acceptor, and it modulates the electron density of the pyrazole core, affecting the acidity of the N-H proton (modulation).

This guide outlines two distinct synthetic strategies. Method A (De Novo Cyclization) is the preferred route for scale-up and process chemistry, avoiding the handling of unstable 4-hydroxypyrazoles. Method B (Functionalization) is a convergent approach suitable for rapid analog generation in early-stage discovery.

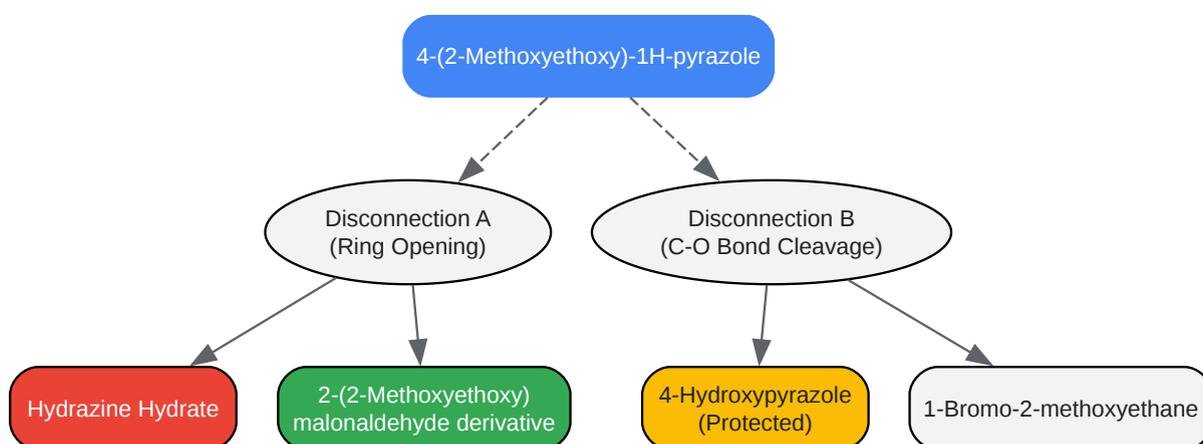
Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds.

- **Disconnection A (Ring Construction):** Breaking the N-N and C-N bonds leads to a hydrazine equivalent and a 1,3-electrophile (a substituted malonaldehyde). This is the most convergent approach for the 4-substituted core.

- Disconnection B (Functionalization): Breaking the C-O bond leads to a 4-hydroxypyrazole core and an alkylating agent. While intuitively simple, this route is plagued by the oxidative instability of electron-rich 4-hydroxypyrazoles.

Structural Logic Diagram



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Figure 1: Retrosynthetic disconnection strategies showing the two primary pathways to the target scaffold.

Method A: De Novo Cyclization (Process Route)

Rationale: This method builds the pyrazole ring after the ether side chain is installed. This avoids the regioselectivity issues of N-alkylation vs. O-alkylation and bypasses the handling of air-sensitive 4-hydroxypyrazole.

Phase 1: Precursor Synthesis

The key intermediate is 2-(2-methoxyethoxy)malonaldehyde, which is best handled as its bis(dimethyl acetal) to prevent polymerization.

Reagents:

- 2-Bromomalonaldehyde bis(dimethyl acetal) (CAS: 19542-09-7)

- 2-Methoxyethanol (Solvent/Reactant)
- Sodium Hydride (NaH) or Sodium metal

Protocol:

- Activation: In a dry 3-neck flask under Argon, dissolve 2-methoxyethanol (5.0 equiv) in anhydrous THF. Carefully add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 min until evolution ceases.
- Substitution: Add 2-bromomalonaldehyde bis(dimethyl acetal) (1.0 equiv) dropwise.
- Heating: Heat the mixture to reflux (approx. 70-80°C) for 12–16 hours. The bromine is displaced by the alkoxide.
- Workup: Cool to RT, quench with sat. NaHCO_3 solution, and extract with EtOAc. The product, 2-(2-methoxyethoxy)-1,1,3,3-tetramethoxypropane, is a stable oil.

Phase 2: Cyclization

Reagents:

- Intermediate from Phase 1
- Hydrazine Hydrate ($\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$)
- 1N HCl (aqueous)
- Ethanol

Protocol:

- Hydrolysis (In Situ): Dissolve the acetal intermediate in Ethanol. Add 1N HCl (2.5 equiv) and stir at RT for 2 hours. This unmasks the reactive 1,3-dicarbonyl equivalent (2-(2-

methoxyethoxy)malonaldehyde).

- Note: Do not isolate the free aldehyde; it is prone to self-condensation.
- Condensation: Cool the mixture to 0°C. Add Hydrazine Hydrate (1.2 equiv) dropwise.
 - Caution: Hydrazine is highly toxic and potentially explosive. Use a blast shield.
- Reflux: Warm to room temperature, then reflux for 3 hours.
- Isolation: Neutralize with

. Evaporate Ethanol. Extract the aqueous residue with DCM (3x). Dry over

and concentrate.
- Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (MeOH/DCM gradient).

Method B: Functionalization of 4-Hydroxypyrazole (MedChem Route)

Rationale: If 4-hydroxypyrazole or its protected derivatives are available, this route is faster for small-scale preparation (<1g).

Critical Constraint: 4-Hydroxypyrazole oxidizes rapidly in air to form red/black tar. You must use an N-protected precursor (e.g., 1-benzyl-4-hydroxypyrazole or N-Boc).

Protocol

- Starting Material: 1-Benzyl-4-hydroxypyrazole (1.0 equiv).
- Base & Electrophile: Dissolve in DMF (0.2 M). Add

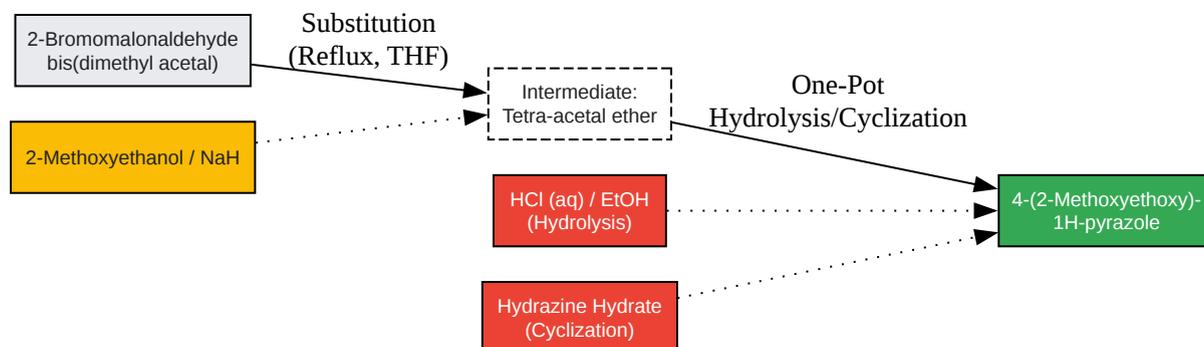
(2.0 equiv) and 1-bromo-2-methoxyethane (1.5 equiv).
- Reaction: Stir at 60°C for 4 hours. Monitor by LCMS.

- Mechanism:[1] The Cesium effect promotes O-alkylation over N-alkylation (though N is already protected here, it prevents bis-alkylation side reactions if the group falls off).
- Deprotection (Hydrogenolysis):
 - Dissolve the crude benzyl ether in MeOH.
 - Add Pd/C (10% w/w) and ammonium formate (5 equiv) or use a balloon.
 - Reflux/Stir until the benzyl group is removed (approx. 2-6 hours).
- Filtration: Filter through Celite to remove Pd. Concentrate to yield the target.

Process Comparison & Data Summary

Feature	Method A (Cyclization)	Method B (Functionalization)
Scalability	High (Kg scale viable)	Low/Medium (Chromatography heavy)
Step Count	2 (Linear)	3 (Protection/Alkylation/Deprotection)
Cost	Low (Commodity reagents)	High (Pd catalyst, protected scaffold)
Safety Profile	High Hazard: Uses Hydrazine	Medium Hazard: Uses Alkyl bromides
Impurity Profile	Clean (Mainly inorganic salts)	Complex (Regioisomers, Pd residues)

Reaction Workflow Diagram (Method A)



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Figure 2: Process flow for the De Novo synthesis (Method A).

Characterization Criteria

To validate the synthesis, the following analytical signatures must be observed:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 12.5 ppm (br s, 1H, NH) - Exchangeable with
 - 7.2–7.5 ppm (s, 2H, Pyrazole H-3/H-5) - Appears as a singlet due to tautomeric averaging or two close doublets.
 - 3.9–4.1 ppm (t, 2H,
)
 - 3.5–3.6 ppm (t, 2H,
)
 - 3.3 ppm (s, 3H,
)
- LC-MS (ESI+):

- Calculated MW: 142.16 Da[2]
- Observed

References

- General Pyrazole Synthesis (Knorr Type)
- Synthesis of 4-Alkoxy pyrazoles via Acetal Precursors
 - Title: "Process for the preparation of 4-substituted pyrazoles." [3][4][5][6][7][8]
 - Source: US Patent 5,498,724 (Example 1: Preparation of 4-methylpyrazole using 1,1,3,3-tetraethoxypropane).
 - URL:
 - Relevance: Establishes the acetal hydrolysis/hydrazine cycliz
- O-Alkylation of Hydroxypyrazoles
 - Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
 - Source: Journal of Organic Chemistry, 2022.
 - URL:
 - Relevance: Highlights the difficulty of selective alkylation, supporting the recommend
- Commercial Availability & CAS Verification
 - Title: "**4-(2-Methoxyethoxy)-1H-pyrazole** Product Page"
 - Source: ChemScene / BenchChem.
 - URL:
 - Relevance: Confirms CAS 14884-02-7 and physical properties. [2]

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